molecular formula C13H16FNO3 B1532429 Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate CAS No. 1228631-27-3

Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Cat. No.: B1532429
CAS No.: 1228631-27-3
M. Wt: 253.27 g/mol
InChI Key: RKRKELORNFODMN-UHFFFAOYSA-N
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Description

Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate is a chemical compound with the CAS Number: 1228631-27-3 . It has a molecular weight of 253.27 . The compound exists as a cis- and trans-mixture (1:1) .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2 . This code provides a unique identifier for the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound should be stored at room temperature .

Scientific Research Applications

Organocatalytic C–H Hydroxylation

Organocatalytic C–H hydroxylation techniques have been developed to selectively hydroxylate tertiary and benzylic C–H bonds using non-metal-based catalyst systems. This process utilizes aqueous fluoroalcohol solvent mixtures, highlighting the importance of solvent choice in facilitating these reactions. Such methodologies could be relevant for modifying Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate by hydroxylating specific carbon positions adjacent to the nitrogen or benzyl group, potentially enhancing its reactivity or altering its physical properties for further applications (Adams & Bois, 2014).

Fluorescence Probes

The rational design of fluorescence probes based on fluorescein derivatives, including efforts to understand how their fluorescence properties are controlled, has led to the development of highly sensitive probes for detecting reactive oxygen species. This research can be applied to design fluorescence probes utilizing this compound as a scaffold, potentially introducing fluorophore characteristics to the molecule for bioimaging or analytical applications (Tanaka et al., 2001).

Environmental Chemistry

Studies on the anaerobic transformation of phenolic compounds to benzoates have used fluorinated analogues to elucidate transformation mechanisms. This research is critical for understanding how structural modifications, such as fluorination, affect the environmental fate and transformation of organic compounds. This compound's structural features may offer insights into its biodegradability and transformation products in environmental contexts (Genthner et al., 1989).

Advanced Materials

The study of polymers and materials incorporating fluorous phases, like Teflon AF, for solute transport and extraction shows how fluorinated compounds can influence material properties. By extension, this compound could be investigated as a monomer or additive in polymer synthesis to alter the physical properties of materials, such as their permeability, stability, or interaction with other chemicals (Zhao et al., 2004).

Medicinal Chemistry

In medicinal chemistry, the development of novel compounds with potential therapeutic applications is a key research area. The structural motif of this compound could serve as a core structure for the synthesis of novel bioactive molecules. Research into the synthesis and biological activity of compounds with similar structural features, including fluorinated aromatic compounds and piperidine derivatives, could guide the development of new drugs or diagnostic agents (Kelly et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H303 and H320 . The precautionary statements are P305+351+338 .

Mechanism of Action

Target of Action

Similar compounds have been used as reactants for the synthesis of orally bioavailable p2y12 antagonists , which suggests that this compound may also interact with P2Y12 receptors. These receptors play a crucial role in platelet aggregation and blood clotting.

Mode of Action

If it does interact with P2Y12 receptors like its similar compounds , it may inhibit the function of these receptors, thereby preventing platelet aggregation.

Properties

IUPAC Name

benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRKELORNFODMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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